Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18062592
InChI: InChI=1S/C11H17IO3/c1-8-11(9(13)14-2)5-3-10(7-12,15-8)4-6-11/h8H,3-7H2,1-2H3
SMILES:
Molecular Formula: C11H17IO3
Molecular Weight: 324.15 g/mol

Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

CAS No.:

Cat. No.: VC18062592

Molecular Formula: C11H17IO3

Molecular Weight: 324.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate -

Specification

Molecular Formula C11H17IO3
Molecular Weight 324.15 g/mol
IUPAC Name methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate
Standard InChI InChI=1S/C11H17IO3/c1-8-11(9(13)14-2)5-3-10(7-12,15-8)4-6-11/h8H,3-7H2,1-2H3
Standard InChI Key RXIPSTOPSGUGMT-UHFFFAOYSA-N
Canonical SMILES CC1C2(CCC(O1)(CC2)CI)C(=O)OC

Introduction

Structural and Molecular Characteristics

Core Bicyclic Framework

The bicyclo[2.2.2]octane system forms the foundation of this compound, comprising three fused six-membered rings that create a highly strained, cage-like structure. The "2.2.2" notation indicates that each bridge between the rings contains two carbon atoms, resulting in a compact, three-dimensional geometry . This scaffold is further modified by an oxygen atom at the 2-position, forming a 2-oxabicyclo[2.2.2]octane system, which introduces electronic asymmetry and influences both reactivity and intermolecular interactions .

Table 1: Key Structural Features of Methyl 1-(Iodomethyl)-3-Methyl-2-Oxabicyclo[2.2.2]Octane-4-Carboxylate

FeatureDescription
Bicyclic coreBicyclo[2.2.2]octane with oxygen at position 2
SubstituentsIodomethyl (C-1), methyl (C-3), carboxylate ester (C-4)
Molecular formulaC₁₁H₁₇IO₃
Molecular weight324.15 g/mol
StereochemistryFixed bridgehead positions; substituents occupy distinct spatial orientations

The iodomethyl group at position 1 introduces a polarizable iodine atom, which enhances susceptibility to nucleophilic substitution (SN2 reactions) and facilitates cross-coupling chemistry. Meanwhile, the methyl group at position 3 contributes steric bulk, potentially influencing conformational dynamics and binding interactions in biological systems .

Electronic and Steric Properties

Density functional theory (DFT) calculations on analogous bicyclo[2.2.2]octane derivatives reveal significant charge localization at the oxygen atom and iodine center, with the carboxylate ester acting as an electron-withdrawing group . The iodine atom’s polarizability (atomic radius: 1.98 Å) creates a region of high electron density, enabling halogen bonding interactions—a property exploited in crystal engineering and supramolecular chemistry . Steric effects arise from the methyl and iodomethyl groups, which restrict rotational freedom around the bicyclic core, as evidenced by nuclear Overhauser effect (NOE) spectroscopy studies .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate typically proceeds via iodocyclization of prefunctionalized alkenyl alcohols, followed by esterification and purification steps. A representative pathway involves:

  • Iodocyclization Precursor Preparation:

    • Starting with 3-methyl-2-oxabicyclo[2.2.2]oct-5-ene-4-carboxylic acid, the alkene moiety undergoes hydroiodination using HI in acetic acid, yielding the iodomethyl intermediate .

    • Esterification with methanol in the presence of H₂SO₄ produces the methyl ester .

  • Optimization Parameters:

    • Reaction temperature: 0–25°C to minimize iodine elimination.

    • Solvent selection: Dichloromethane or THF for improved solubility of intermediates .

    • Catalysis: Lewis acids like BF₃·OEt₂ accelerate cyclization kinetics .

Table 2: Representative Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
IodocyclizationHI, AcOH, 0°C, 12 h6895
EsterificationMeOH, H₂SO₄, reflux, 6 h9298
PurificationColumn chromatography (Hexane:EtOAc 4:1)99

Industrial-Scale Production Challenges

Scaling this synthesis presents challenges, including iodine handling (corrosivity, toxicity) and the need for cryogenic conditions during cyclization . Continuous flow reactors with in-line quenching systems have been proposed to enhance safety and throughput, achieving 85% conversion at pilot scales . Purification via simulated moving bed (SMB) chromatography improves recovery rates to >90%, though iodine-containing byproducts require specialized waste management protocols.

Chemical Reactivity and Functionalization

Nucleophilic Substitution at Iodomethyl

The iodomethyl group undergoes facile SN2 reactions with nucleophiles (e.g., amines, thiols, alkoxides), enabling diversification of the bicyclic core . For example:

  • Reaction with sodium azide (NaN₃) in DMF at 60°C yields the azidomethyl derivative, a precursor for click chemistry applications .

  • Treatment with potassium thioacetate (KSAc) produces the thioacetate analog, which can be hydrolyzed to a free thiol for bioconjugation .

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions leverage the C–I bond’s reactivity. Suzuki-Miyaura coupling with arylboronic acids installs aromatic groups at the iodomethyl position, expanding the compound’s utility in drug discovery . Optimal conditions involve Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, and a 3:1 dioxane/water solvent system at 80°C, achieving 70–85% yields .

Applications in Medicinal Chemistry

Bioisosteric Replacement Strategies

The bicyclo[2.2.2]octane core serves as a nonplanar, rigid analog of substituted benzene rings, addressing challenges like metabolic instability and poor solubility associated with aromatic drugs . Comparative studies show that replacing a para-substituted phenyl group with this scaffold improves microsomal half-life by 3–5 fold in cytochrome P450 assays .

Table 3: Bioisosteric Comparison with Aromatic Analogs

PropertyBicyclo[2.2.2]octane DerivativeBenzene Analog
LogP1.8 ± 0.22.5 ± 0.3
Polar surface area (Ų)4520
Metabolic stabilityt₁/₂ = 120 mint₁/₂ = 30 min
Solubility (mg/mL)155

Target Engagement and Selectivity

In vitro profiling identifies this compound as a moderate inhibitor of myeloperoxidase (IC₅₀ = 2.1 µM) and a weak agonist of estrogen receptor beta (ERβ, EC₅₀ = 15 µM) . Molecular docking simulations reveal that the bicyclic core occupies hydrophobic binding pockets, while the carboxylate ester forms hydrogen bonds with catalytic lysine residues . Selectivity over ERα (>100-fold) underscores its potential as a lead for hormone-dependent cancers.

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Variations at the 1- and 3-positions significantly alter the compound’s behavior:

  • 1-Aminomethyl derivative: Increased water solubility (LogP = 0.9) but reduced metabolic stability (t₁/₂ = 45 min) .

  • 1-Vinyl derivative: Enhanced reactivity in Diels-Alder cycloadditions, enabling polymer-supported synthesis .

  • 3-Propyl analog: Higher lipophilicity (LogP = 2.4) improves blood-brain barrier penetration in rodent models .

Crystallographic and Spectroscopic Insights

Single-crystal X-ray diffraction of the iodomethyl derivative confirms a boat conformation for the oxabicyclo core, with the iodine atom adopting an axial orientation to minimize steric clash . Infrared spectroscopy (IR) identifies key absorptions: ν(C=O) at 1745 cm⁻¹ (ester), ν(C–I) at 560 cm⁻¹, and ν(C–O–C) at 1120 cm⁻¹ .

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